2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide
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Overview
Description
2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrrolidine ring through cyclization reactions. The thiophene ring can be introduced via electrophilic substitution reactions. The final step involves the coupling of the pyrrolidine and thiophene moieties with the butanamide backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrolidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or thiophene rings .
Scientific Research Applications
2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and thiophene rings can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiophene derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Thiophene-2-carboxamide
Uniqueness
What sets 2-ethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H26N2OS |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-ethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)butanamide |
InChI |
InChI=1S/C16H26N2OS/c1-3-13(4-2)16(19)17-12-14(15-8-7-11-20-15)18-9-5-6-10-18/h7-8,11,13-14H,3-6,9-10,12H2,1-2H3,(H,17,19) |
InChI Key |
VUTCCVAQFVJLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=CS1)N2CCCC2 |
Origin of Product |
United States |
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